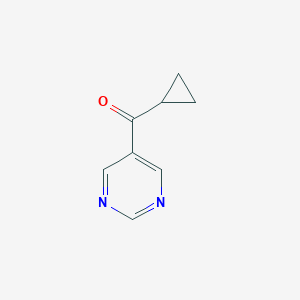
Cyclopropyl(pyrimidin-5-yl)methanone
説明
Cyclopropyl(pyrimidin-5-yl)methanone, also known as CPMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPMM belongs to the class of cyclopropyl ketones and has a unique chemical structure that makes it an interesting target for drug development.
作用機序
The mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and division. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been shown to have antibacterial and antiviral activities, making it a promising candidate for the development of new antibiotics and antiviral drugs.
実験室実験の利点と制限
Cyclopropyl(pyrimidin-5-yl)methanone has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities, making it a cost-effective option for screening assays and drug development studies. This compound has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a valuable tool for studying antibiotic and antiviral resistance. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on Cyclopropyl(pyrimidin-5-yl)methanone. One area of interest is the development of this compound-based drugs for the treatment of cancer, infectious diseases, and other conditions. Another area of research is the study of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further studies are needed to fully understand the toxicity and safety profile of this compound. Overall, this compound is a promising compound that has the potential to lead to the development of new drugs for a range of diseases and conditions.
科学的研究の応用
Cyclopropyl(pyrimidin-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antiviral activities. In particular, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
特性
CAS番号 |
117975-23-2 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
cyclopropyl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C8H8N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6H,1-2H2 |
InChIキー |
GQOXMZWMEXJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C2=CN=CN=C2 |
正規SMILES |
C1CC1C(=O)C2=CN=CN=C2 |
同義語 |
Methanone, cyclopropyl-5-pyrimidinyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


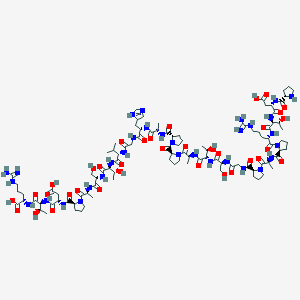

![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
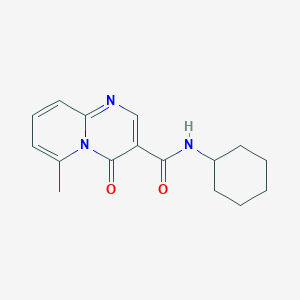
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
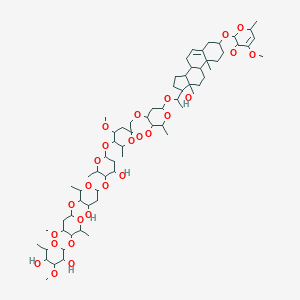
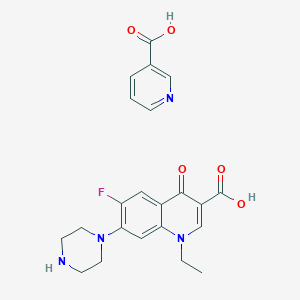



![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)